2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ring and a phenoxy group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the pyrrolidine ring . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity . The phenoxy and pyridine groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolidine-2,5-dione: Known for its biological activities and used in the synthesis of bioactive molecules.
Pyrrolizines: Compounds with a fused pyrrolidine ring that exhibit various biological activities.
Uniqueness
2-(2-Phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of the pyrrolidine ring with the phenoxy and pyridine groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H16N2O2/c19-12-18-11-5-9-15(18)14-8-4-10-17-16(14)20-13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2 |
InChI Key |
XHPXTYUXRMCUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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